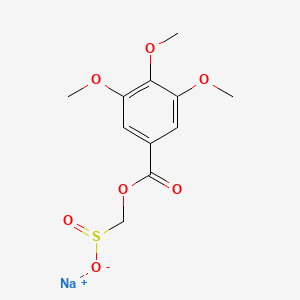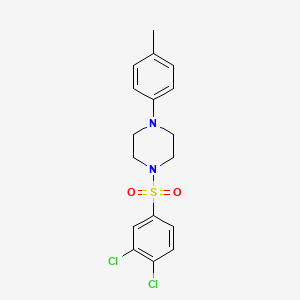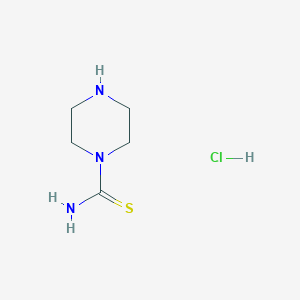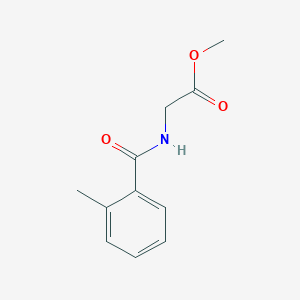
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate is a chemical compound with the molecular formula C11H13NaO7S . It has a molecular weight of 312.28 . It is a solid substance and is also known as Rongacyl .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13NaO7S . More detailed structural information or a visual representation of the molecule was not found in the available resources.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 312.28 and a linear formula of C11H13NaO7S .科学的研究の応用
Oxidation and Sulfonylation Reactions
Research has demonstrated the use of sodium sulfinates in oxidation and sulfonylation reactions, offering pathways to synthesize diverse chemical structures. For instance, the oxidation of methyl (methylthio)methyl sulfoxide with various agents produced bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, highlighting the role of sodium compounds in oxidation reactions (Ogura, Suzuki, & Tsuchihashi, 1980). Similarly, the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole with sulfinate and the efficient Ag2CO3-promoted sulfonylation of allyl/propargyl alcohols with sodium sulfinates underscore the utility of sodium sulfinates in synthesizing sulfonylated compounds with potential applications in pharmaceuticals and materials science (Furukawa et al., 2019; Fang et al., 2016).
Polymer Science and Material Engineering
Sodium sulfinates have been applied in the field of polymer science and material engineering. For example, methanesulfonic acid and its sodium salts have been incorporated into chitosan matrices to improve proton conductivity and solvent stability, demonstrating potential applications in fuel cell technology (Vijayalekshmi & Khastgir, 2017). Furthermore, the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution via RAFT using sodium 4-styrenesulfonate illustrates the versatility of sodium-based compounds in creating advanced materials with specific properties (Mitsukami et al., 2001).
Energy Storage and Conversion
In energy storage and conversion research, sodium sulfinates have been explored for their potential in enhancing the performance of sodium-sulfur batteries and fuel cells. Studies on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid suggest improvements in electrochemical properties, pointing towards the role of sodium-based compounds in developing high-performance batteries (Su, Winnick, & Kohl, 2001). Additionally, the promotion of methane hydrate formation by −SO3–-coated graphene oxide nanosheets indicates potential applications in natural gas storage and transportation (Wang et al., 2017).
Safety and Hazards
The safety information available indicates that Sodium (3,4,5-trimethoxybenzoyloxy)methanesulfinate has the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260, P270, P280, P402 + P404, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and store in a dry place and store in a closed container .
特性
IUPAC Name |
sodium;(3,4,5-trimethoxybenzoyl)oxymethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O7S.Na/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3;/h4-5H,6H2,1-3H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHBOKLYGFZOAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2943770.png)

![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)
![ethyl 4-({7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2943773.png)
![methyl 4-{2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate](/img/structure/B2943775.png)
![N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)

![N6-[(2-chlorophenyl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2943779.png)

![2-amino-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B2943781.png)

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)
![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)
